molecular formula C4H10O4S B8745162 4-Hydroxy-2-butanesulfonic acid CAS No. 63467-43-6

4-Hydroxy-2-butanesulfonic acid

Cat. No.: B8745162
CAS No.: 63467-43-6
M. Wt: 154.19 g/mol
InChI Key: LCWMHNKAZGZKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-2-butanesulfonic acid: is an organic compound with the molecular formula C4H8O4S. It is also known as this compound. This compound is characterized by the presence of a sulfonic acid group and a hydroxyl group attached to a butane backbone. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of 2-butanesulfonic acid, 4-hydroxy- typically involves large-scale chlorosulfonation processes followed by hydrolysis. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Hydroxy-2-butanesulfonic acid can undergo oxidation reactions to form sulfonic acid derivatives.

    Reduction: It can be reduced to form butanol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Butanol derivatives.

    Substitution: Various substituted butanesulfonic acid derivatives.

Scientific Research Applications

Chemistry: 4-Hydroxy-2-butanesulfonic acid is used as a bifunctional electrolyte additive in lithium-ion batteries to enhance their electrochemical performance . It helps in forming stable and uniform films on the electrodes, improving battery life and efficiency.

Biology: In biological research, this compound is used as a reagent for the synthesis of various biologically active molecules. It is also used in the study of enzyme mechanisms and metabolic pathways.

Medicine: this compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: In the industrial sector, it is used as a chemical intermediate in the production of surfactants, detergents, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-butanesulfonic acid, 4-hydroxy- involves its interaction with various molecular targets and pathways. In lithium-ion batteries, it acts as an electrolyte additive, facilitating the formation of stable films on the electrodes. These films enhance the intercalation and deintercalation of lithium ions, improving battery performance .

Comparison with Similar Compounds

    2,4-Butanesultone: This compound is structurally similar but lacks the hydroxyl group.

    4-Hydroxybutanesulfonic acid: Another similar compound with a different positional isomerism.

Uniqueness: 4-Hydroxy-2-butanesulfonic acid is unique due to the presence of both a sulfonic acid group and a hydroxyl group, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound in various applications, particularly in enhancing the performance of lithium-ion batteries .

Properties

CAS No.

63467-43-6

Molecular Formula

C4H10O4S

Molecular Weight

154.19 g/mol

IUPAC Name

4-hydroxybutane-2-sulfonic acid

InChI

InChI=1S/C4H10O4S/c1-4(2-3-5)9(6,7)8/h4-5H,2-3H2,1H3,(H,6,7,8)

InChI Key

LCWMHNKAZGZKAQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)S(=O)(=O)O

Origin of Product

United States

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